1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-5-(phenylmethylene)-
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Overview
Description
1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-5-(phenylmethylene)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring with phenyl and phenylmethylene substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-5-(phenylmethylene)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Condensation reactions: Involving the reaction of amines with carbonyl compounds followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-5-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazine ring or substituents using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazine ring or phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized triazine derivatives, while reduction could produce partially or fully reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-5-(phenylmethylene)- would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Specific biochemical pathways that the compound influences.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Phenyl-substituted triazines: Compounds with phenyl groups attached to the triazine ring.
Uniqueness
1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl-5-(phenylmethylene)- is unique due to its specific substitution pattern, which may impart distinct chemical and physical properties compared to other triazine derivatives.
Properties
CAS No. |
116247-46-2 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-benzylidene-3-phenyl-1,2-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H13N3O/c20-16-14(11-12-7-3-1-4-8-12)17-15(18-19-16)13-9-5-2-6-10-13/h1-11H,(H,17,18)(H,19,20) |
InChI Key |
CIBSDTJVSDOTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NNC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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